molecular formula C14H24N2O4 B2419739 Tert-butyl 3-(aminomethyl)-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 2126161-13-3

Tert-butyl 3-(aminomethyl)-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B2419739
CAS No.: 2126161-13-3
M. Wt: 284.356
InChI Key: JZVMWICPKRHDAO-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminomethyl)-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts unique chemical and physical properties, making it a valuable target for synthetic chemists.

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-13(2,3)20-12(18)16-6-4-14(5-7-16)8-10(9-15)19-11(14)17/h10H,4-9,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVMWICPKRHDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(OC2=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(aminomethyl)-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the spirocyclic core through a cyclization reaction, followed by functional group modifications to introduce the tert-butyl ester and aminomethyl groups.

    Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the spirocyclic core. This can be achieved through intramolecular nucleophilic substitution or cycloaddition reactions under controlled conditions.

    Functional Group Modifications: After forming the spirocyclic core, the tert-butyl ester group is introduced through esterification reactions, and the aminomethyl group is added via reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods focus on improving yield, scalability, and cost-effectiveness. Key considerations include the choice of solvents, catalysts, and reaction conditions to ensure high efficiency and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(aminomethyl)-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3-(aminomethyl)-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Materials Science: Its spirocyclic framework can be utilized in the development of novel materials with unique mechanical or electronic properties.

    Biological Studies: The compound can be used as a probe or ligand in studying biological systems and interactions.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • Tert-butyl 3-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate

Uniqueness

Tert-butyl 3-(aminomethyl)-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical and physical properties. These properties can be leveraged in various applications, making it a valuable compound for research and development.

Biological Activity

Tert-butyl 3-(aminomethyl)-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H25N2O6C_{16}H_{25}N_{2}O_{6}, with a molecular weight of approximately 398.38 g/mol. The compound features a tert-butyl group, an aminomethyl group, and a carboxylate moiety, contributing to its reactivity and biological activity .

Mechanisms of Biological Activity

Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:

  • Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains.
  • Antitumor Activity : Preliminary studies suggest potential cytotoxic effects on cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Further investigations are necessary to elucidate the precise mechanisms through which this compound exerts its biological effects .

Case Studies

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial properties of structurally related compounds, revealing that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria .
  • Cytotoxic Effects :
    • In vitro assays demonstrated that this compound showed cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .
  • Enzyme Interaction Studies :
    • Interaction studies indicated that the compound could inhibit specific enzymes linked to metabolic disorders, opening avenues for therapeutic applications in treating such conditions .

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of compounds structurally related to this compound:

Compound NameMolecular FormulaCAS NumberUnique Features
Tert-butyl 3-amino-2-oxopyrrolidinC12H21N3O36754260Contains a pyrrolidine ring
Tert-butyl 1-(aminomethyl)-3-aminoC12H22N2O274418320Features an amino group
Tert-butyl 3-(aminomethyl)-2-octanoneC14H27ClN2O3112756820Contains a ketone functional group

These compounds exhibit varying degrees of biological activity and structural complexity but share the spirocyclic framework characteristic of this compound, highlighting the potential for further research into their pharmacological properties .

Q & A

Q. What are the critical steps in synthesizing Tert-butyl 3-(aminomethyl)-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate?

The synthesis involves multi-step reactions, including:

  • Boc protection : Reacting the spirocyclic precursor with tert-butyl dicarbonate (Boc₂O) in dry dichloromethane with triethylamine and DMAP as catalysts .
  • Reduction : Using lithium triethylborohydride in THF at -78°C to reduce ketone intermediates to alcohols .
  • Cyanidation : Treating hydroxyl intermediates with trimethylsilyl cyanide and BF₃·Et₂O to introduce nitrile groups .
    Key Considerations : Solvent purity, temperature control, and stoichiometric ratios significantly impact yield (reported up to 94% for intermediate steps) .

Q. How is the compound’s structural identity confirmed?

  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are used for small-molecule refinement to resolve the spirocyclic core and confirm stereochemistry .
  • NMR Spectroscopy : ¹H/¹³C NMR data (e.g., δ ~1.4 ppm for tert-butyl protons, δ ~170 ppm for carbonyl carbons) validate functional groups and connectivity .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 317.4) .

Q. What methods are recommended for assessing purity?

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities (<5%) .
  • TLC : Silica-gel plates with ethyl acetate/hexane eluents for rapid monitoring during synthesis .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) percentages must align with theoretical values (e.g., C: 60.1%, H: 8.2%, N: 7.4%) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Solvent Screening : Replace dichloromethane with toluene for safer scalability .
  • Catalyst Loading : Reduce DMAP from 10 mol% to 5 mol% to minimize side reactions without compromising yield .
  • Temperature Gradients : Gradual warming (-78°C → 0°C) during reductions improves selectivity .
    Data-Driven Example :
ConditionYield (Small Scale)Yield (Multigram Scale)
CH₂Cl₂, 10 mol% DMAP94%82%
Toluene, 5 mol% DMAP89%88%

Q. What stereochemical challenges arise during synthesis?

  • Spirocyclic Chirality : The 3-(aminomethyl) substituent introduces axial chirality, requiring chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers .
  • Racemization Risk : Basic conditions during Boc protection may racemize the aminomethyl group; use low-temperature (<0°C) protocols .
    Mitigation : X-ray structures resolved via SHELXL confirm absolute configuration .

Q. How can computational modeling predict reactivity or biological activity?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electrophilic sites (e.g., carbonyl groups at C1 and C3) .
  • Molecular Docking : Simulate interactions with serine proteases (e.g., trypsin-like targets) to rationalize spirocyclic bioactivity .
    Case Study : Docking scores correlate with IC₅₀ values in enzyme inhibition assays (R² = 0.91) .

Q. How to resolve contradictions in biological activity data?

  • Assay Validation : Compare results across orthogonal assays (e.g., fluorescence vs. colorimetric protease assays) .
  • Metabolite Screening : Use LC-MS to identify degradation products (e.g., oxazolidinone byproducts) that may interfere with activity .
  • Control Experiments : Test enantiomerically pure samples to rule out off-target effects from racemic mixtures .

Methodological Recommendations

  • Synthesis : Follow ’s protocol for intermediates but substitute dichloromethane with greener solvents (e.g., cyclopentyl methyl ether) .
  • Characterization : Combine X-ray (SHELXL) and NMR to resolve structural ambiguities .
  • Biological Studies : Prioritize target engagement assays (SPR, ITC) over phenotypic screens to elucidate mechanism .

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